Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Description
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyrazine core. Its structure includes a chlorine substituent at the 6-position of the pyrazine ring and a methyl ester group at the 3-position of the triazole moiety. The methyl ester group enhances lipophilicity, which may improve membrane permeability, while the chlorine atom contributes to electronic effects that influence reactivity and binding interactions .
Properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-11-10-5-2-9-4(8)3-12(5)6/h2-3H,1H3 |
InChI Key |
IEYBFQYOKAWWAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1C=C(N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamino Pyrazines with Azides or Nitrites
- A common approach involves starting from 4,5-diamino-pyrazine derivatives, which are reacted with nitrites or azides to form the triazole ring via intramolecular cyclization.
- For example, condensation of a 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds has been reported to yield triazolopyrazine derivatives in moderate yields (~30-35%).
Acylation of Tetrazoles Followed by Thermal Ring Transformation
- Another efficient method involves acylation of tetrazoles, which upon heating undergo ring transformation to yield triazolo-annulated azines.
- This approach has been successfully applied to 2-chloroazines to produce chloro-substituted triazolopyrazines.
Specific Preparation Methods for Methyl 6-chloro-triazolo[4,3-a]pyrazine-3-carboxylate
While direct literature on the exact preparation of methyl 6-chloro-triazolo[4,3-a]pyrazine-3-carboxylate is limited, synthesis can be inferred from related compounds and general synthetic principles for this class.
Starting Materials
- 6-Chloropyrazine-3-carboxylate derivatives: These serve as the pyrazine core with the chlorine substituent at position 6 and a carboxylate ester at position 3.
- Hydrazine or azide sources: For formation of the triazole ring fused to the pyrazine.
Stepwise Synthetic Route
Example Synthetic Scheme
- Starting from 6-chloropyrazine-3-carboxylic acid, methyl esterification yields methyl 6-chloropyrazine-3-carboxylate.
- Subsequent diazotization or amination at appropriate positions, followed by reaction with hydrazine hydrate, promotes cyclization to the triazolo-fused system.
- Thermal treatment or catalytic conditions facilitate ring closure and formation of the triazolo[4,3-a]pyrazine scaffold.
Research Data and Yields
- Literature reports on related triazolo-pyrazine compounds indicate yields ranging from 30% to 80%, depending on the specific substituents and reaction conditions.
- The acylation and thermal ring transformation method yields high purity products suitable for further functionalization.
- Reaction times vary from several hours to overnight reflux, with solvents such as ethanol, toluene, or acetonitrile commonly used.
Summary Table of Preparation Methods
Notes on Analytical Characterization
- NMR Spectroscopy: Characteristic signals for triazole protons and pyrazine ring protons confirm ring fusion.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight (~213 g/mol).
- X-ray Crystallography: Confirms planar fused ring system and position of chlorine substituent.
- IR Spectroscopy: Ester carbonyl stretch (~1730 cm^-1) and triazole ring vibrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate and related triazolo-fused heterocycles:
Key Structural and Functional Differences
Core Heterocycle :
- Pyrazine vs. Pyridazine: The triazolo[4,3-a]pyrazine core (target compound) has two adjacent nitrogen atoms in the six-membered ring, whereas triazolo[4,3-b]pyridazine derivatives (e.g., CAS 75680-93-2) feature a pyridazine ring with nitrogen atoms at positions 1 and 2. This difference alters electronic properties and hydrogen-bonding capabilities .
Substituent Effects :
- Chlorine Position : In the target compound, chlorine at position 6 (pyrazine) contrasts with 5-chloro derivatives (e.g., ). Positional isomerism impacts steric and electronic interactions in biological systems .
- Ester vs. Acid : The methyl ester group (target compound) improves lipophilicity compared to the free carboxylic acid (), which is critical for bioavailability in drug design .
Biological Relevance :
- Triazolo[4,3-a]pyrazine derivatives with ester groups (e.g., target compound) are often intermediates in synthesizing antihypertensive agents, as seen in related triazolo-pyrimidine systems ().
- Partially saturated analogs (e.g., 3-Methyl-5,6,7,8-tetrahydro derivative) show enhanced solubility, making them suitable for central nervous system applications .
Synthetic Routes :
Biological Activity
Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS Number: 2256052-28-3) is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula: CHClNO\
- Molecular Weight: 212.59 g/mol
- Density: Not available
- Boiling Point: Not available
Biological Activities
This compound exhibits a range of biological activities that are significant in drug discovery. The following sections detail these activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazolo[4,3-a]pyrazine showed promising results against various cancer cell lines:
- In vitro Studies:
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In vitro Antibacterial Testing:
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazolo[4,3-a]pyrazine derivatives:
- Study on Antitumor Activity :
- Antibacterial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
